molecular formula C11H9NO3 B12870223 2-amino-3-(2-furyl)benzoic Acid

2-amino-3-(2-furyl)benzoic Acid

Cat. No.: B12870223
M. Wt: 203.19 g/mol
InChI Key: LDTKCILARCUDQO-UHFFFAOYSA-N
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Description

2-amino-3-(2-furyl)benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-furyl)benzoic acid typically involves the reaction of 2-furylboronic acid with 2-aminobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-furyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-(2-furyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-fluorobenzoic acid
  • 2-amino-3-(trifluoromethyl)benzoic acid
  • 2-amino-4,6-dimethylpyrimidine benzoic acid

Uniqueness

2-amino-3-(2-furyl)benzoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-3-(furan-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c12-10-7(9-5-2-6-15-9)3-1-4-8(10)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

LDTKCILARCUDQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C2=CC=CO2

Origin of Product

United States

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